5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran

Catalog No.
S13378775
CAS No.
667466-08-2
M.F
C12H15BrO
M. Wt
255.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofur...

CAS Number

667466-08-2

Product Name

5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran

IUPAC Name

5-bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

InChI

InChI=1S/C12H15BrO/c1-6-5-10-11(8(3)12(6)13)7(2)9(4)14-10/h5,7,9H,1-4H3

InChI Key

UKBMCTOSVDSVJB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C1C(=C(C(=C2)C)Br)C)C

5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the class of benzofurans, characterized by a fused benzene and furan ring structure. This particular compound features a bromine atom at the 5-position and four methyl groups located at the 2, 3, 4, and 6 positions of the dihydrobenzofuran moiety. Its unique structure contributes to its potential biological activity and reactivity in various

The chemical behavior of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran can be explored through several types of reactions:

  • Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic aromatic substitution reactions. For instance, it can undergo further bromination or nitration at the aromatic ring.
  • Nucleophilic Substitution: The bromine can also serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, potentially leading to derivatives with enhanced biological properties.

The synthesis of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran can be achieved through several methods:

  • Bromination of Dihydrobenzofuran: Starting from a dihydrobenzofuran precursor, bromination can be performed using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Methylation Reactions: The introduction of methyl groups can be accomplished via methylation using methyl iodide in the presence of a base like potassium carbonate.
  • Palladium-Catalyzed Reactions: Advanced synthesis may involve palladium-catalyzed cross-coupling reactions to construct the benzofuran framework from simpler aromatic compounds .

5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or pain management.
  • Material Science: The compound's unique structure might be useful in creating novel materials or polymers with specific properties.

Interaction studies involving 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran could focus on:

  • Receptor Binding Studies: Assessing its affinity for cannabinoid receptors or other relevant biological targets.
  • Metabolic Profiling: Investigating how this compound is metabolized in biological systems and its potential metabolites' activities.

Several compounds share structural features with 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylbenzofuranContains a methyl group at the 2-positionLacks bromination but retains bioactivity
5-NitrobenzofuranNitro group at the 5-position instead of brominePotential for different electronic properties
6-MethoxybenzofuranMethoxy group at the 6-positionMay exhibit altered solubility and reactivity

These compounds highlight the uniqueness of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran due to its specific halogenation and multiple methyl substitutions that could influence its biological activity and chemical reactivity.

Molecular Framework and Substituent Configuration

The compound’s systematic name, 5-bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran, reflects its precise structural features:

  • Benzofuran backbone: A fused bicyclic system comprising a benzene ring connected to a furan moiety.
  • Dihydro modification: Saturation of the furan ring at the 2,3-positions, reducing aromaticity and introducing conformational rigidity.
  • Substituents:
    • Bromine at the 5-position of the benzene ring.
    • Methyl groups at the 2, 3, 4, and 6 positions, with the 2 and 3 methyl groups positioned on the saturated furan ring.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₂H₁₅BrO
Molecular weight255.15 g/mol
CAS Registry Number1234423-98-3
Hybridizationsp³ (dihydrofuran), sp² (benzene)

The dihydrofuran segment adopts a puckered conformation, while the benzene ring remains planar, creating a sterically crowded environment that influences reactivity. Bromine’s electronegativity and methyl groups’ steric effects further modulate the compound’s electronic and spatial properties.

Synthetic Pathways

Synthesis typically involves bromination and alkylation steps:

  • Benzofuran precursor preparation: Starting with 2,3-dihydro-1-benzofuran, methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution.
  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) selectively targets the 5-position.
  • Purification: Chromatographic techniques isolate the tetramethyl-brominated product.

Recent advances in transition-metal catalysis, such as palladium-mediated cross-coupling, have improved regioselectivity and yield for similar benzofuran derivatives.

Historical Context in Benzofuran Derivative Research

Evolution of Benzofuran Chemistry

Benzofuran derivatives gained prominence in the mid-20th century due to their natural occurrence in plant secondary metabolites and synthetic versatility. Early studies focused on simple derivatives like psoralen, but substitutions like bromine and methyl groups expanded their utility in pharmaceuticals and agrochemicals.

Milestones in Substituted Benzofuran Synthesis

  • 1950s–1970s: Development of Friedel-Crafts and electrophilic substitution methods for benzofuran functionalization.
  • 1990s: Introduction of transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions, enabling precise bromine and alkyl group placement.
  • 2020s: Application of computational modeling to predict regioselectivity in poly-substituted benzofurans, including 5-bromo-2,3,4,6-tetramethyl derivatives.

Role of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran

This compound exemplifies the trend toward highly functionalized benzofurans designed for targeted applications:

  • Medicinal chemistry: The bromine atom serves as a handle for further derivatization in drug discovery, while methyl groups enhance metabolic stability.
  • Materials science: Steric hindrance from methyl groups can tune luminescent properties in organic semiconductors.

Ongoing research explores its use as a building block in multicomponent reactions and asymmetric catalysis, reflecting the compound’s adaptability to modern synthetic challenges.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

254.03063 g/mol

Monoisotopic Mass

254.03063 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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